molecular formula C7H15NO2 B3379360 2-(Ethoxymethyl)morpholine CAS No. 156121-16-3

2-(Ethoxymethyl)morpholine

Cat. No. B3379360
M. Wt: 145.2 g/mol
InChI Key: VEZQVRHBUMPHHP-UHFFFAOYSA-N
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Patent
US05166203

Procedure details

4-Benzyl-2-ethoxymethylmorpholine (1.6 g) and 10% palladium-carbon (200 mg) are added to ethanol (30 ml), and the mixture is stirred under hydrogen pressure of 5 kg/cm2 for 24 hours. Palladium-carbon is filtered off, and the solvent is distilled off under reduced pressure to give the title compound (0.7 g) as colorless liquid.
Name
4-Benzyl-2-ethoxymethylmorpholine
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][O:15][CH2:16][CH3:17])[CH2:9]1)C1C=CC=CC=1>[C].[Pd].C(O)C>[CH2:16]([O:15][CH2:14][CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1)[CH3:17] |f:1.2|

Inputs

Step One
Name
4-Benzyl-2-ethoxymethylmorpholine
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)COCC
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred under hydrogen pressure of 5 kg/cm2 for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium-carbon is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.